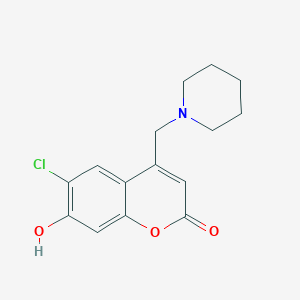

6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3/c16-12-7-11-10(9-17-4-2-1-3-5-17)6-15(19)20-14(11)8-13(12)18/h6-8,18H,1-5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSSDKOVPJBAQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the chromenone core, which can be derived from salicylaldehyde and ethyl acetoacetate through a Claisen-Schmidt condensation reaction.

Chlorination: The chromenone core is then chlorinated at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Hydroxylation: The hydroxyl group is introduced at the 7th position through a hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating catalyst.

Piperidin-1-ylmethyl Substitution: The final step involves the substitution of the piperidin-1-ylmethyl group at the 4th position. This can be achieved through a nucleophilic substitution reaction using piperidine and a suitable leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of substituted chromenone derivatives

Scientific Research Applications

6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceutical agents targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and piperidin-1-ylmethyl groups play a crucial role in its binding affinity and selectivity towards these targets. For example, the hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the piperidin-1-ylmethyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their pharmacological or physicochemical properties:

Pharmacological and Physicochemical Insights

- Chloro vs. Hydroxy Substitutions : The 6-chloro-7-hydroxy pattern in the target compound balances electron-withdrawing (Cl) and H-bonding (OH) effects, which may optimize interactions with residues like Arg37 and Tyr164 in UROD . In contrast, 6-hydroxy analogs (e.g., ) show reduced metabolic resistance compared to chloro-substituted derivatives .

- Piperidine/Piperazine Modifications : Piperazinylmethyl derivatives (e.g., ) exhibit higher solubility due to the polar piperazine ring, whereas methylated piperidines (e.g., ) increase lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

6-Chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic compound belonging to the chromenone family, characterized by its unique structure that includes a chlorine atom, a hydroxyl group, and a piperidinylmethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyl group at the 7-position and the chlorine atom at the 6-position enhance binding affinity to enzymes and receptors. The piperidinylmethyl group increases lipophilicity and membrane permeability, which may facilitate better bioavailability and therapeutic efficacy.

Anti-inflammatory Activity

Research indicates that derivatives of chromenone compounds, including this compound, exhibit significant anti-inflammatory properties. In studies using the carrageenan-induced paw edema method in rats, compounds in this class demonstrated superior potency compared to standard anti-inflammatory drugs like Diclofenac. The anti-inflammatory effects are likely due to their ability to inhibit pro-inflammatory mediators .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the chlorine atom is noted as an important factor contributing to its cytotoxic activity against various cancer cell lines .

Case Studies

- Anti-inflammatory Study : In a study assessing the anti-inflammatory effects of several coumarin derivatives, this compound was found to significantly reduce paw edema in a dose-dependent manner, indicating its potential as an effective anti-inflammatory agent .

- Anticancer Study : Another study highlighted the compound's ability to induce apoptosis in human cancer cell lines, demonstrating a marked decrease in cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that it may activate caspase pathways involved in programmed cell death .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Chloro-4-methylcoumarin | Structure | Moderate anti-inflammatory |

| 7-Hydroxy-4-methylcoumarin | Structure | Low anticancer activity |

| 6-Chloro-7-hydroxycoumarin | Structure | High antioxidant activity |

The unique combination of substituents in this compound imparts distinct biological properties compared to structurally similar compounds, enhancing its therapeutic potential in various applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies optimize the yield and purity of 6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one?

- Methodology :

- Step 1 : Utilize Mannich-type reactions or nucleophilic substitution for introducing the piperidinylmethyl group at position 4. For example, react 7-hydroxy-6-chlorocoumarin with piperidine and formaldehyde under reflux in ethanol or acetonitrile (65–80°C, 6–8 hours) .

- Step 2 : Monitor reaction progress via TLC/HPLC. Optimize solvent choice (e.g., DMF enhances alkylation efficiency) and catalyst (e.g., K₂CO₃ for deprotonation) .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from acetone/water mixtures. Typical yields range from 50–70% .

Q. Which spectroscopic and crystallographic techniques validate the compound’s structure?

- Methodology :

- NMR/IR : Use -NMR to confirm substituent positions (e.g., δ 4.05 ppm for CH₂ in piperidinylmethyl; δ 6.09 ppm for H3 in chromenone) . IR bands at ~1720 cm⁻¹ confirm lactone carbonyl .

- X-ray crystallography : Employ SHELX programs (SHELXL for refinement) to resolve crystal structures. For example, monoclinic space group C2/c with hydrogen-bonded networks .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H···O, C–H···Cl) using CrystalExplorer .

Q. How to design initial biological activity screens for this compound?

- Methodology :

- Enzyme assays : Test inhibition of kinases or proteases (IC₅₀ determination via fluorescence-based assays) .

- Antimicrobial screening : Use broth microdilution (MIC against Gram+/Gram– bacteria, fungi) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ < 10 µM indicating potency .

Advanced Research Questions

Q. How do computational studies (e.g., HOMO-LUMO, molecular docking) predict reactivity and target interactions?

- Methodology :

- HOMO-LUMO analysis : Calculate energy gaps (0.15–0.34 eV) using DFT (B3LYP/6-31G*), correlating with stability and charge transfer potential .

- Molecular docking : Simulate binding to targets (e.g., COX-2, EGFR) using AutoDock Vina. Piperidinylmethyl groups enhance hydrophobic pocket interactions .

Q. How to resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?

- Methodology :

- Assay standardization : Control variables (pH, temperature, cell passage number).

- SAR studies : Compare analogs (e.g., replacing Cl with Br or piperidine with morpholine) to isolate substituent effects .

- Meta-analysis : Statistically pool data from multiple studies (e.g., fixed/random-effects models) .

Q. What frameworks elucidate pharmacological mechanisms (e.g., enzyme modulation)?

- Methodology :

- Kinetic studies : Measure / shifts in enzyme assays to identify competitive/non-competitive inhibition .

- Fluorescence quenching : Monitor tryptophan residue changes in target proteins (e.g., BSA binding) .

- siRNA knockdown : Validate target relevance (e.g., downregulate EGFR in cancer cells) .

Q. How do crystal packing and intermolecular interactions affect physicochemical properties?

- Methodology :

- Analyze X-ray data (e.g., C2/c symmetry) for hydrogen-bonding networks (O–H···O) and π-π stacking .

- Correlate Hirshfeld surface metrics (e.g., di, de, dnorm) with solubility/melting point .

Q. How does substitution patterning differentiate this compound from analogs in bioactivity?

- Comparative Analysis :

- Key Insight : Chlorine at position 6 enhances electrophilicity, while piperidinylmethyl improves membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.